molecular formula C19H14NO5P B14413888 Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate CAS No. 85328-97-8

Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate

Cat. No.: B14413888
CAS No.: 85328-97-8
M. Wt: 367.3 g/mol
InChI Key: ZUKKWCWLEAEMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a benzoxazole ring fused with a phosphonate group, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate typically involves the condensation of appropriate benzoxazole derivatives with phosphonic acid or its derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3), phenol, and various catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The benzoxazole ring and phosphonate group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phosphonate group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Phosphonate Derivatives: Compounds with phosphonate groups attached to different aromatic or aliphatic structures.

Uniqueness

Diphenyl (2-oxo-1,3-benzoxazol-3(2H)-yl)phosphonate is unique due to its specific combination of a benzoxazole ring and a phosphonate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85328-97-8

Molecular Formula

C19H14NO5P

Molecular Weight

367.3 g/mol

IUPAC Name

3-diphenoxyphosphoryl-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H14NO5P/c21-19-20(17-13-7-8-14-18(17)23-19)26(22,24-15-9-3-1-4-10-15)25-16-11-5-2-6-12-16/h1-14H

InChI Key

ZUKKWCWLEAEMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=O)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.